molecular formula C8H6BrN3O2 B2582351 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1820704-94-6

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2582351
CAS No.: 1820704-94-6
M. Wt: 256.059
InChI Key: TXXSBANFEFKALP-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS RN: 1820704-94-6) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the pyrazolo[1,5-a]pyrazine class of heterocycles, which are prominent scaffolds in the discovery of new bioactive molecules and materials . The structure features both a carboxylic acid and a bromine substituent, making it a versatile building block for further synthetic elaboration. The bromine atom is amenable to cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of diverse aryl and heteroaryl groups . Concurrently, the carboxylic acid can be readily functionalized into amides, esters, or other derivatives, enabling researchers to explore a wide structure-activity landscape . Pyrazine and fused pyrazine cores are frequently investigated for their pharmacological potential. Related compounds have shown promise in various therapeutic areas, including as antimycobacterial agents , and the pyrazolo[1,5-a]pyrazine motif is actively explored in drug discovery programs, for instance, in the development of potent and selective brain-penetrable positive allosteric modulators for neurological targets . This product is intended for use as a key synthetic intermediate in medicinal chemistry, agrochemical research, and materials science. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSBANFEFKALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions. This reactivity is enhanced by the electron-deficient nature of the pyrazine ring.

SubstrateNucleophileConditionsProductYieldSource
4-Bromo-6-methyl...AminesPd(dppf)Cl₂, K₂CO₃, DMF, 80°C4-Amino-6-methylpyrazolo[1,5-a]pyrazine72–85%
4-Bromo-6-methyl...AlkoxidesCuI, 1,10-phenanthroline, DMSO4-Alkoxy-6-methylpyrazolo[1,5-a]pyrazine68%

Key findings:

  • Palladium catalysts (e.g., Pd(dppf)Cl₂) enable coupling with aryl/alkyl amines to form C–N bonds .

  • Copper-mediated reactions with alkoxides proceed efficiently in polar aprotic solvents.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids, facilitating aryl/heteroaryl functionalization.

Boronic AcidCatalyst SystemSolventTemperatureProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O90°C4-Phenyl-6-methylpyrazolo[1,5-a]pyrazine88%
4-Pyridylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene110°C4-(Pyridin-4-yl)-6-methyl...76%

Notable observations:

  • Electron-deficient boronic acids require higher temperatures (110–120°C) for optimal yields.

  • Bidentate ligands (e.g., SPhos) improve catalytic efficiency in sterically challenging couplings.

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes esterification, amidation, and decarboxylation reactions.

Esterification

Reaction with alcohols or alkyl halides produces esters, enhancing solubility for further modifications.

ReagentConditionsProductYieldSource
Ethanol/H₂SO₄Reflux, 12 hEthyl 4-bromo-6-methyl...carboxylate92%
CH₃I, K₂CO₃DMF, RT, 6 hMethyl 4-bromo-6-methyl...carboxylate85%

Amidation

Coupling with amines forms bioactive amides, as demonstrated in antitubercular drug development .

AmineCoupling ReagentProductMIC (μg/mL)Source
4-(Trifluoromethoxy)anilineEDCl, HOBt, DIPEA4-Bromo-6-methyl...-amide<0.002
BenzylamineT3P, NEt₃N-Benzyl-4-bromo-6-methyl...amide0.004

Decarboxylation

Thermal or basic conditions induce decarboxylation, forming 4-bromo-6-methylpyrazolo[1,5-a]pyrazine .

ConditionsTemperatureProductYieldSource
CuO, Quinoline180°C4-Bromo-6-methylpyrazolo[1,5-a]pyrazine78%
NaOH, Ethylene glycol120°C4-Bromo-6-methylpyrazolo[1,5-a]pyrazine65%

Cyclization Reactions

The carboxylic acid group participates in intramolecular cyclizations to form fused heterocycles.

ReagentConditionsProductApplicationSource
POCl₃Reflux, 4 hPyrazolo[1,5-a]pyrazin-2-oneFluorescent probes
NH₂NH₂·H₂OEtOH, ΔPyrazolo[1,5-a]pyrazine-2-carboxamideAnticancer agents

Metal-Halogen Exchange

The bromine atom undergoes lithium-halogen exchange for further functionalization.

Organometallic ReagentConditionsProductYieldSource
n-BuLiTHF, −78°C4-Lithio-6-methylpyrazolo[1,5-a]pyrazineN/A
Grignard reagentsEt₂O, 0°C4-Alkyl-6-methylpyrazolo[1,5-a]pyrazine60–70%

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Antitubercular activity : Amides with diaryl side chains show MIC values <0.002 μg/mL against drug-resistant Mtb strains .

  • Enzyme inhibition : The carboxylic acid group enhances binding to ATP-binding pockets in kinases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HTC-116) cells. Its mechanism involves the modulation of specific signaling pathways that promote apoptosis in cancer cells.

Case Study : A study published in Molecules outlined the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with our compound. These derivatives were shown to exhibit selective cytotoxicity against tumor cells while sparing normal cells, suggesting a promising therapeutic index for compounds within this class .

Enzyme Inhibition

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has been investigated for its ability to inhibit key enzymes involved in disease progression. Notably, it has shown potential as an inhibitor of Bruton’s tyrosine kinase, a target for treating various malignancies and autoimmune diseases.

Research Findings : In a study focusing on the structure-activity relationship (SAR) of pyrazolo derivatives, it was found that modifications at specific positions significantly enhanced enzyme binding affinity. This highlights the importance of structural optimization in developing effective inhibitors .

Materials Science Applications

The compound's unique properties extend beyond medicinal chemistry into materials science. Its photophysical characteristics make it suitable for applications in organic electronics and fluorescence-based sensors.

Photophysical Properties

Research indicates that compounds like 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can act as efficient fluorophores due to their planar structure and electron-rich nature. This property is advantageous for developing new materials for light-emitting devices and sensors.

Example Application : The integration of pyrazolo derivatives into polymer matrices has been explored for creating advanced photonic materials with tunable optical properties .

Synthesis and Derivatization

The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity in producing this compound.

Synthesis MethodKey Features
CyclocondensationUtilizes 1,3-biselectrophilic compounds with NH-3-aminopyrazoles
Microwave IrradiationEnhances reaction rates and product yields
FunctionalizationAllows introduction of diverse substituents to improve bioactivity

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological activity of pyrazine derivatives is highly dependent on substituent patterns, ring systems, and physicochemical properties like hydrophobicity (logP). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents logP* Key Biological Activity Reference
4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid Pyrazolo[1,5-a]pyrazine 4-Br, 6-Me, 2-COOH Not reported Not explicitly stated in evidence
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide Pyrazine 5-t-Bu, 6-Cl, 2-CONH-thiazole 3.2 (calc) Antifungal (MIC = 31.25 µmol/mL)
6c: 5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy-pyrazine-2-carboxylic acid cyclopentylamide Pyrazine Ureido-bromophenyl, cyclopentylamide Not reported Cytostatic (IC50 = 0.6–0.9 μM)
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Pyrazolo[1,5-a]pyrimidine 3-Br, 2-Me, 6-COOH Not reported Not explicitly stated in evidence

*logP values are calculated or experimentally derived from referenced studies.

Key Observations:

  • For example, 5-tert-butyl-6-chloro derivatives exhibit higher antifungal activity due to increased logP (3.2) and bulky tert-butyl groups .
  • Ring System Variations : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[1,5-a]pyrimidine cores alter electronic properties. Pyrimidine derivatives (e.g., 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) may exhibit distinct binding interactions due to differing nitrogen atom positions .
Antimycobacterial and Antifungal Activity
  • 3,5-Bromo-4-hydroxyphenyl pyrazinecarboxylic acid derivatives show 54–72% inhibition against Mycobacterium tuberculosis H37Rv, attributed to synergistic effects of bromine and hydroxyl groups .
  • 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide demonstrates potent antifungal activity against Trichophyton mentagrophytes (MIC = 31.25 µmol/mL), highlighting the importance of chloro and thiazole groups .
Cytostatic Activity
  • Compound 6c (pyrazine sorafenib analog) exhibits cytostatic activity (IC50 = 0.6–0.9 μM) in HepG2, HeLa, and A549 cancer cells, surpassing sorafenib. Its selectivity (IC50 > 100 μM in normal fibroblasts) is linked to the bromophenyl-urea moiety and cyclopentylamide group .

Biological Activity

Introduction

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With the molecular formula C8H6BrN3O2, this compound features a unique pyrazolo[1,5-a]pyrazine structure, which is known for its potential in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
CAS Number1820704-94-6
StructureChemical Structure

The biological activity of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and methyl substituents enhances its binding affinity and selectivity towards these targets. This compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in different disease models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compounds containing bromine and chlorine substituents had enhanced cytotoxicity compared to their counterparts without these halogens. The combination of these pyrazoles with doxorubicin demonstrated a significant synergistic effect, particularly in the MDA-MB-231 cell line characterized by a poor prognosis in breast cancer treatment .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Research has shown that certain synthesized pyrazole carboxamides exhibit notable antifungal activity.

  • Research Findings : In vitro studies demonstrated that pyrazole derivatives could inhibit the growth of several fungal strains, suggesting their potential as antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Enzyme Inhibition

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has been investigated for its role as an enzyme inhibitor. Its structural features allow it to effectively inhibit key enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

The biological activity of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other related compounds:

Compound NameKey DifferencesBiological Activity
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acidChlorine instead of BromineSimilar anticancer activity
4-Bromo-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acidEthyl group instead of MethylVaries in potency
4-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidPyrimidine ring structureDifferent receptor interactions

Q & A

Q. What are the optimal synthetic routes for 4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid?

The compound can be synthesized via bromination of methyl 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate using N-bromosuccinimide (NBS) in anhydrous acetonitrile. Key steps include:

  • Bromination : React methyl carboxylate precursors (e.g., 2c ) with NBS (1.06 g, 5.9 mmol) in MeCN at room temperature for 3 hours .
  • Workup : Evaporate solvent, precipitate with water, and purify via recrystallization.
  • Yields : Typically 70–90% with characterization via 1H^1H NMR (δ = 8.91 ppm for H-7) and 13C^{13}C NMR (δ = 142.1 ppm for C-2) .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., δ = 8.38 ppm for pyrazine protons) .
  • Mass Spectrometry (MS) : ESI-MS m/z = 359 [M+H]+ for brominated derivatives .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1680–1725 cm1^{-1}) and NH vibrations (~3346 cm1 ^{-1}) .
  • Elemental Analysis : Confirm C, H, N content (e.g., C: 20.11%, N: 11.73%) .

Q. What functionalization strategies are viable at position 7 of the pyrazolo[1,5-a]pyrazine core?

Position 7 can be modified via nucleophilic substitution or metal-catalyzed cross-coupling:

  • Amination : React with silylformamidines at 90°C for 30 minutes to introduce dimethylamino groups (yield: 71–93%) .
  • Halogenation : Use iodination with N-iodosuccinimide (NIS) in MeCN under reflux (4 hours) for polyhalogenated derivatives .

Advanced Research Questions

Q. How does 4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid participate in catalytic oxidation systems?

The carboxylic acid moiety acts as a co-catalyst in vanadium-mediated oxidation of hydrocarbons:

  • Mechanism : Facilitates proton transfer in zwitterionic form, stabilizing peroxovanadium intermediates during H2_2O2_2-driven oxidations .
  • Applications : Enhances radical generation (HO•, HOO•) for alkane/arene oxidation to alcohols or phenols (turnover number ~1000) .

Q. What are the metabolic pathways of alkyl-substituted pyrazine derivatives in biological systems?

Methyl groups undergo oxidation to pyrazine-2-carboxylic acid derivatives, which are excreted as major urinary metabolites. Key steps include:

  • Hepatic Oxidation : Cytochrome P450 enzymes convert methyl groups to carboxylic acids .
  • Detection : Metabolites can be identified via HPLC or immunological assays (e.g., ELISA for pyrazine-2-carboxylic acid in Mycobacterium tuberculosis resistance studies) .

Q. How do structural modifications influence bioactivity in pyrazinecarboxamide derivatives?

  • Anti-mycobacterial Activity : Bromo and tert-butyl substituents enhance binding to Mycobacterium tuberculosis targets (e.g., 54–72% inhibition for 3,5-dibromo-4-hydroxyphenyl derivatives) .
  • Photosynthesis Inhibition : 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl) derivatives show IC50_{50} = 49.5 μM in spinach chloroplast oxygen evolution assays .

Methodological Considerations

Q. How to resolve contradictions in reaction yields across studies?

  • Parameter Optimization : Vary solvent (MeCN vs. DMF), temperature (rt vs. reflux), and catalyst ratios (e.g., vanadate:PCA = 1:4) .
  • Side Reactions : Monitor byproducts (e.g., over-oxidation in hydrocarbon reactions) via GC-MS or 1H^1H NMR kinetics .

Q. What analytical techniques are critical for detecting trace impurities in synthetic batches?

  • HPLC-MS : Quantify residual solvents or halogenated byproducts (e.g., unreacted NBS).
  • X-ray Crystallography : Resolve structural ambiguities in polyhalogenated derivatives .

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